molecular formula C5H13NO3 B1311808 Tetramethylammonium bicarbonate CAS No. 58345-96-3

Tetramethylammonium bicarbonate

Cat. No. B1311808
CAS RN: 58345-96-3
M. Wt: 135.16 g/mol
InChI Key: VFHDWENBWYCAIB-UHFFFAOYSA-M
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Description

Tetramethylammonium bicarbonate (TMAB) is a compound with the molecular formula C5H13NO3 . It is also known by other names such as Tetramethylammonium hydrogencarbonate and Methanaminium, N,N,N-trimethyl-, carbonate (1:1) . It has a molecular weight of 135.16 g/mol .


Molecular Structure Analysis

The molecular structure of Tetramethylammonium bicarbonate consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 .


Physical And Chemical Properties Analysis

Tetramethylammonium bicarbonate has several computed properties. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The topological polar surface area is 60.4 Ų . The heavy atom count is 9 . The formal charge is 0 . The complexity of the molecule is 43.9 .

Scientific Research Applications

Electrolytic Synthesis

TMAB is utilized as a raw material in the electrolytic synthesis of tetramethylammonium hydroxide. Research conducted by Pu Yan-feng (2010) demonstrated the effective synthesis in an H type electrolytic cell, achieving a current efficiency of up to 83.5% under optimized conditions. This process emphasizes TMAB's value in producing key industrial chemicals.

Carbon Dioxide Capture

TMAB-based molten salts have shown potential in carbon dioxide (CO2) capture technologies. A study by Sung Yun Hong et al. (2013) found that TMAB salts interact with CO2 to form various carbonate species, depending on the solvent used. This research highlights the application of TMAB in developing more efficient CO2 capture methods.

Electrochemical Applications

In the realm of electrochemistry, TMAB has been identified as a potential electrolyte component for electric double-layer capacitors (EDLCs). The study by Sieun Park and Ketack Kim (2017) explored the use of TMAB for increasing the adsorbed ionic density in EDLCs, which is crucial for enhancing capacitance.

Wastewater Treatment

In the environmental sector, TMAB is explored for its efficacy in wastewater treatment processes. Research by I. D. Michelis et al. (2017) evaluated the biological degradation of tetramethylammonium hydroxide (a compound closely related to TMAB) in the electronic industry effluent, achieving a removal efficiency of about 99%.

Vapor–Liquid Equilibrium Studies

The impact of TMAB on the vapor–liquid equilibrium (VLE) of the methanol–water system has been experimentally investigated by Changsheng Yang et al. (2011). The study provided insights into how TMAB influences the separation processes, which is valuable for the chemical processing industry.

Safety And Hazards

Tetramethylammonium bicarbonate should be handled with care to avoid contact with skin and eyes . It is highly soluble in water . Skin exposure to solutions containing more than 1% of this compound should be treated as a life-threatening event . Concentrations between 10 and 25% will cause 2nd and 3rd-degree burns if exposed to skin .

Relevant Papers The paper titled “Reactions Between CO2 and Tetramethylammonium Hydroxide in Cleaning Solutions” investigates the chemical reactions between TMAH and CO2 . Another paper titled “Organic Salt Effect of Tetramethylammonium Bicarbonate on the Vapor” discusses the effect of TMAB on the vapor-liquid equilibrium of the binary methanol-water system .

properties

IUPAC Name

hydrogen carbonate;tetramethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDWENBWYCAIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.C(=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890898
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Tetramethylammonium bicarbonate

CAS RN

58345-96-3
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58345-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanaminium, N,N,N-trimethyl-, carbonate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

108.0 g of tetramethylammonium monomethylcarbonate, 72.0 g of water and 32.0 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 98.5 mol %.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

604 g of dimethyl carbonate, 394 g of trimethylamine, 300 g of water and 500 g of methanol were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 90.3 mol % (based on trimethylamine).
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

88.5 g of tetramethylammonium isopropylcarbonate and 45.0 g of water were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature reached 120° C., the reaction was continued for 3 hours at 120° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 95.0 mol %.
Name
tetramethylammonium isopropylcarbonate
Quantity
88.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

604 g of dimethyl carbonate, 394 g of trimethylamine and 250 g of water were introduced in a 3,000-milliliter Tefron-lined reactor and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 6 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 90.1 mol % (based on trimethylamine).
Quantity
604 g
Type
reactant
Reaction Step One
Quantity
394 g
Type
reactant
Reaction Step One
Name
Quantity
250 g
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

108.0 g of tetramethylammonium monomethylcarbonate and 72.0 g of water were introduced in the same reactor as used in Preparation Example 1 and heated with stirring. After the temperature in the reactor reached 100° C., the reaction was continued for 3 hours at 100° C. Tetramethylammonium hydrogencarbonate was obtained in a yield of 96.7 mol %.
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethylammonium bicarbonate
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Tetramethylammonium bicarbonate
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Tetramethylammonium bicarbonate
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Tetramethylammonium bicarbonate

Citations

For This Compound
144
Citations
C Yang, S Ma, X Yin - Journal of Chemical & Engineering Data, 2011 - ACS Publications
The effect of organic salt tetramethylammonium bicarbonate (TMAC) at salt mole fractions from 0 to 0.159 on the vapor–liquid equilibrium (VLE) of the binary methanol–water system …
Number of citations: 23 pubs.acs.org
C Yang, X Yin, S Ma - Journal of Chemical & Engineering Data, 2012 - ACS Publications
Isobaric vapor–liquid equilibrium (VLE) data for the systems dimethyl carbonate (DMC) + methanol and DMC + methanol + tetramethylammonium bicarbonate (TMAB) at different salt …
Number of citations: 26 pubs.acs.org
G Levitin, D Bush, CA Eckert… - Journal of Chemical & …, 2004 - ACS Publications
High-pressure phase behavior has been measured for CO 2 /methanol/tetramethylammonium bicarbonate (TMAB) and CO 2 /methanol/TMAB/water systems at (25 and 70) C and …
Number of citations: 16 pubs.acs.org
C Yang, H Zeng, X Yin, S Ma, F Sun, Y Li, J Li - The Journal of Chemical …, 2012 - Elsevier
… Tetramethylammonium bicarbonate (TMAB) was prepared in our own laboratory and dried in a vacuum oven at (363 ± 1) K and (34.4 ± 0.5) kPa for more than 24 h until a constant mass …
Number of citations: 14 www.sciencedirect.com
G Levitin, S Myneni, DW Hess - Electrochemical and solid-state …, 2003 - iopscience.iop.org
… confirmed that all tetramethylammonium ions exist as tetramethylammonium bicarbonate … The absence of a precipitate indicates high solubility of tetramethylammonium bicarbonate in …
Number of citations: 20 iopscience.iop.org
C Yang, X Yin, S Ma - Journal of Chemical & Engineering Data, 2012 - ACS Publications
Correction to Organic Salt Effect of Tetramethylammonium Bicarbonate on the Vapor–Liquid Equilibrium of the Dimethyl Carbonate … Correction to Organic Salt Effect of …
Number of citations: 0 pubs.acs.org
J Zhang, Y Duan, Z Jiang, T Chen, K Wang… - Journal of Physics and …, 2021 - Elsevier
… To the best of our knowledge, tetramethylammonium bicarbonate solution is firstly used as the precipitant to synthesize the Ru-based supercapacitors, which is both an organic strong …
Number of citations: 9 www.sciencedirect.com
C Yang, F Sun, S Ma, X Yin, H Zeng - Journal of Chemical & …, 2012 - ACS Publications
… Ltd., Tianjin, China), deionized water, the purity of solvents was checked by GC (SP2100, Tianjin, China), and tetramethylammonium bicarbonate (mass fraction is greater than 0.980, …
Number of citations: 10 pubs.acs.org
KP Yip, S Tsuruoka, GJ Schwartz… - American Journal of …, 2002 - journals.physiology.org
… gluconate, and 25 tetramethylammonium bicarbonate, pH 7.4 (… gluconate, 25 tetramethylammonium bicarbonate, and 30 … , 1 MgCl 2 , and 25 tetramethylammonium …
Number of citations: 25 journals.physiology.org
G Levitin, S Myneni, DW Hess - Cleaning Technology in …, 2003 - books.google.com
… Tetramethylammonium bicarbonate was prepared by bubbling CO₂ through TMAH at atmospheric pressure until a clear solution (no precipitate) was obtained¹². The presence of …
Number of citations: 5 books.google.com

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